molecular formula C10H17NO B8636849 N-propylcyclohex-3-enecarboxamide

N-propylcyclohex-3-enecarboxamide

Cat. No. B8636849
M. Wt: 167.25 g/mol
InChI Key: UTQQUIOTRZJJGF-UHFFFAOYSA-N
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Patent
US08795647B2

Procedure details

Cyclohex-3-enecarboxylic acid (0.71 mmol, 90 mg), NH2CH2CH2CH3 (0.86 mmol, 70 μL) and EDC.HCl (0.86 mmol, 164 mg) were dissolved in CH2Cl2 (3 mL). DIEA (1.43 mmol, 252 μL) was added at 0° C., and the reaction was stirred for 16 h at rt. The usual workup and chromatography (Acetone/CH2Cl2/10:90) yielded N-propylcyclohex-3-enecarboxamide 26 as a white powder (65 mg, 55%). 1H NMR (400 MHz, CDCl3) δ 5.64 (m, 3H), 3.17 (dd, J=8 Hz, J=8 Hz, 2H), 2.30-1.93 (m, 5H), 1.87-1.81 (m, 1H), 1.72-1.59 (m, 1H), 1.43 (m, 2H), 0.87 (t, J=8 Hz, 3H). 13C NMR (100 MHz, CDCl3) δ 175.93, 126.94, 125.61, 41.52, 41.22, 28.35, 25.97, 24.80, 23.07, 11.49.
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
70 μL
Type
reactant
Reaction Step One
Quantity
164 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
252 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]([OH:9])=O)[CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1.[NH2:10][CH2:11][CH2:12][CH3:13].CCN=C=NCCCN(C)C.Cl.CCN(C(C)C)C(C)C>C(Cl)Cl.CC(C)=O.C(Cl)Cl>[CH2:11]([NH:10][C:7]([CH:1]1[CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1)=[O:9])[CH2:12][CH3:13] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
90 mg
Type
reactant
Smiles
C1(CC=CCC1)C(=O)O
Name
Quantity
70 μL
Type
reactant
Smiles
NCCC
Name
Quantity
164 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
252 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C.C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred for 16 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(CC)NC(=O)C1CC=CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 65 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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